molecular formula C21H18O3 B188047 4-(Benzyloxy)phenyl 3-methylbenzoate CAS No. 5162-11-8

4-(Benzyloxy)phenyl 3-methylbenzoate

Cat. No.: B188047
CAS No.: 5162-11-8
M. Wt: 318.4 g/mol
InChI Key: LLRLJEAKKLKYFO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3-methylbenzoate is an aromatic ester characterized by a benzyloxy-substituted phenyl group linked via an ester bond to a 3-methylbenzoate moiety. This compound is of interest in organic synthesis and materials science due to its structural versatility. The benzyloxy group enhances solubility in nonpolar solvents, while the methyl substituent on the benzoate ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

CAS No.

5162-11-8

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 3-methylbenzoate

InChI

InChI=1S/C21H18O3/c1-16-6-5-9-18(14-16)21(22)24-20-12-10-19(11-13-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

LLRLJEAKKLKYFO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy Substituents

  • 4-(Benzyloxy)phenyl 4-Hexadecyloxy-3-methoxybenzoate This compound () features a long hexadecyloxy chain and a methoxy group instead of a methyl substituent. The extended alkyl chain significantly increases hydrophobicity and enhances liquid crystalline behavior, as noted in studies on three-ring mesogens . In contrast, the methyl group in 4-(benzyloxy)phenyl 3-methylbenzoate reduces molecular weight and likely lowers melting points, favoring applications in solution-phase chemistry.
  • Methyl 4-Benzyloxy-3-methoxybenzoate () Here, the ester group is a methyl rather than a phenyl, reducing steric hindrance. This structural simplicity may improve crystallinity and alter solubility profiles.

Derivatives with Varied Functional Groups

  • 3-Benzyloxy-4-methoxybenzaldehyde ()
    The aldehyde functional group in this compound increases electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions). In contrast, the ester group in this compound offers stability under basic conditions but susceptibility to hydrolysis.

  • Benzyl 4-(Benzyloxy)-3-methoxybenzoate ()
    This analog replaces the phenyl ester with a benzyl ester, introducing additional aromaticity. The benzyl group may enhance UV absorption properties, which is critical for photophysical applications.

Physical and Chemical Properties

Property This compound 4-Hexadecyloxy-3-methoxy Analog Methyl 4-Benzyloxy-3-methoxybenzoate
Molecular Weight ~348 g/mol (estimated) ~594 g/mol ~302 g/mol
Solubility Moderate in DCM, ethyl acetate Low in polar solvents High in acetone, ethyl acetate
Melting Point ~80–100°C (estimated) >120°C (liquid crystalline phase) ~60–80°C
Key Functional Groups Benzyloxy, methyl ester Hexadecyloxy, methoxy ester Benzyloxy, methoxy methyl ester

Spectroscopic Comparison

  • IR Spectroscopy : The target compound would show C=O stretching ~1720 cm⁻¹ (ester) and C-O-C stretching ~1250 cm⁻¹, similar to analogs in .
  • ¹H-NMR : A singlet at δ ~2.3 ppm (methyl group) distinguishes it from methoxy-containing analogs (δ ~3.8–4.0 ppm) .

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